![molecular formula C19H33FSn B3040642 5-Fluoro-2-methyl-(tributylstannyl)benzene CAS No. 223432-25-5](/img/structure/B3040642.png)
5-Fluoro-2-methyl-(tributylstannyl)benzene
Overview
Description
Scientific Research Applications
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, synthesized using this compound, have unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Development of Fluorinated Organic Compounds
The compound can be used in the development of fluorinated organic compounds, which have found applications in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Synthesis of Fluorine-Containing Substituents
The compound can be used in the synthesis of fluorine-containing substituents on aryl rings, which have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Synthesis of Fluorinated Medicinal and Agrochemical Candidates
The compound can be used in the synthesis of fluorinated medicinal and agrochemical candidates. The interest towards the development of fluorinated chemicals has been steadily increased .
Synthesis of Fluorinated Benzoxazoles
A novel series of 5-fluoro-2-methyl-6-(4-arylpiperazin-1-yl)benzoxazoles, which incorporate both fluorine and piperazine, can be prepared using this compound .
properties
IUPAC Name |
tributyl-(5-fluoro-2-methylphenyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPAIXYRCCMPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33FSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-(tributylstannyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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